molecular formula C12H22N2O2S B3940332 N-[(cyclohexylamino)carbonothioyl]valine

N-[(cyclohexylamino)carbonothioyl]valine

Cat. No. B3940332
M. Wt: 258.38 g/mol
InChI Key: CDBOKXXBSOUKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(cyclohexylamino)carbonothioyl]valine, also known as CHC, is a synthetic amino acid derivative that has been extensively studied for its potential use in scientific research. CHC is a thiol-containing compound that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of N-[(cyclohexylamino)carbonothioyl]valine is not fully understood, but it is thought to involve the formation of disulfide bonds with cysteine residues in target proteins. This can lead to changes in protein conformation and function, which in turn can affect various cellular processes.
Biochemical and Physiological Effects:
N-[(cyclohexylamino)carbonothioyl]valine has been found to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of ion channels, and the regulation of cellular signaling pathways. N-[(cyclohexylamino)carbonothioyl]valine has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(cyclohexylamino)carbonothioyl]valine in lab experiments is its high affinity for certain proteins, which makes it a useful tool for studying their structure and function. However, N-[(cyclohexylamino)carbonothioyl]valine can be difficult to synthesize and purify, which can limit its availability and increase the cost of experiments.

Future Directions

There are several potential future directions for research involving N-[(cyclohexylamino)carbonothioyl]valine, including the development of more efficient synthesis methods, the identification of new target proteins, and the exploration of its potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-[(cyclohexylamino)carbonothioyl]valine and its effects on cellular processes.

Scientific Research Applications

N-[(cyclohexylamino)carbonothioyl]valine has been used in a variety of scientific research applications, including as a tool for studying protein structure and function, as a potential therapeutic agent for various diseases, and as a probe for investigating cellular signaling pathways. N-[(cyclohexylamino)carbonothioyl]valine has been shown to have a high affinity for certain proteins, making it a useful tool for studying their structure and function.

properties

IUPAC Name

2-(cyclohexylcarbamothioylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c1-8(2)10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBOKXXBSOUKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=S)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(cyclohexylamino)carbonothioyl]valine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.